2,3-dichloro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide
Descripción
Evolution of Pyridazinone-Based Pharmacophores
Pyridazinone, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry due to its versatile pharmacological profile. The structural plasticity of pyridazinone derivatives allows for extensive modifications, enabling interactions with diverse biological targets. Early studies in the late 20th century identified pyridazinones as potent inhibitors of phosphodiesterases, paving the way for cardiovascular applications. For example, the antihypertensive drug Endralazine Mesylate, developed by Novartis and Hexal, exemplifies the therapeutic potential of pyridopyridazines—a subclass of pyridazinones.
The incorporation of electron-withdrawing groups, such as chlorine atoms, into the pyridazinone ring enhances its electrophilic character, facilitating interactions with enzymatic active sites. This modification has been critical in developing protein kinase inhibitors, particularly p38 MAP kinase antagonists for inflammatory disorders like rheumatoid arthritis. Recent advancements have expanded pyridazinone applications to oncology, with derivatives demonstrating hedgehog signaling pathway inhibition (IC₅₀ < 1 μM) in tumor models. The scaffold’s ability to adopt planar conformations also enables intercalation into DNA, a property exploited in antimicrobial agent design.
Significance of Sulfonamide Conjugation in Medicinal Chemistry
Sulfonamide conjugation represents a strategic approach to enhancing drug-like properties, including solubility, metabolic stability, and target affinity. The sulfonamide group (-SO₂NH-) acts as a bioisostere for carboxylic acids, offering improved pharmacokinetics while retaining hydrogen-bonding capabilities. In the context of 2,3-dichloro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide, the sulfonamide moiety anchors the molecule to hydrophobic pockets in target proteins through van der Waals interactions, as demonstrated in FKBP12 binding studies.
Structurally, sulfonamides enable three-dimensional diversification via substitutions on both the sulfur and nitrogen atoms. For instance, replacing sulfonamide oxygens with nitrogen (yielding sulfonimidamides) introduces additional hydrogen-bond acceptors, as observed in high-resolution cocrystal structures. This modification has been leveraged to optimize exit vectors for subpocket remodeling in protein targets, a strategy critical for overcoming drug resistance. The dichlorinated benzene ring in the subject compound further augments lipophilicity, promoting blood-brain barrier penetration for potential central nervous system applications.
Historical Development of Pyridazine-Based Therapeutic Agents
The therapeutic trajectory of pyridazine derivatives began with cardiovascular agents in the 1980s and has since diversified into immunology, oncology, and neurology. A landmark development was Merck’s discovery of pyridopyridazin-6-one derivatives as selective p38α inhibitors, which suppressed TNF-α production in lipopolysaccharide-induced models (IC₅₀ < 1 nM). Structural optimization efforts revealed that extending polymethylene spacers between heterocyclic systems enhanced α₁-adrenoceptor affinity, with seven-carbon chains yielding Kᵢ values of 1.9 nM.
In neurology, pyrido[2,3-d]pyridazine derivatives exhibited nanomolar affinity for GABAₐ receptor subunits (α₂/α₃/α₅), demonstrating potential for anxiety and schizophrenia treatment. The evolution from non-selective ligands to subunit-specific agents underscores the importance of halogenation patterns; for example, 2,3-dichloro substitutions in benzenesulfonamide derivatives improve steric complementarity with target receptors. Chronologically, these advancements reflect three phases: (1) empirical screening of natural product analogs (pre-2000), (2) structure-guided design using X-ray crystallography (2000–2010), and (3) computational pharmacophore modeling (post-2010), as exemplified by Catalyst-generated models for pyridazinone α₁-antagonists.
Research Objectives and Scope
The primary objective of studying 2,3-dichloro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide is to elucidate structure-activity relationships (SAR) at the intersection of pyridazinone and sulfonamide pharmacodynamics. Key research aims include:
- Synthetic Optimization : Developing regioselective routes for introducing dichloro and pyridinyl groups while minimizing racemization during propyl linker incorporation. Multi-step protocols involving Suzuki-Miyaura cross-coupling and nucleophilic sulfonylation require stringent temperature control (-10°C to 60°C) and anhydrous conditions.
- Target Identification : Profiling interactions with kinase families (e.g., JAK2, EGFR) and G-protein-coupled receptors (e.g., adenosine A₂ₐ) using radioligand displacement assays. Preliminary data suggest nanomolar affinities for inflammatory mediators, necessitating isoform selectivity studies.
- Biophysical Characterization : Resolving binding modes via X-ray crystallography and molecular dynamics simulations, particularly examining sulfonamide oxygen interactions with catalytic lysine residues.
- SAR Expansion : Systematically varying the propyl linker length (C3–C7) and pyridinyl substituents (2-, 3-, 4-position) to modulate logP values (target range: 2.1–3.5) and plasma protein binding.
Propiedades
IUPAC Name |
2,3-dichloro-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O3S/c19-14-3-1-4-16(18(14)20)28(26,27)22-9-2-12-24-17(25)6-5-15(23-24)13-7-10-21-11-8-13/h1,3-8,10-11,22H,2,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIALLJVEYRDLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Dichloro group : Enhances lipophilicity and may influence receptor binding.
- Pyridazinone moiety : Known for various pharmacological effects.
- Benzenesulfonamide : Commonly associated with antimicrobial properties.
Molecular Formula
Molecular Weight
Antimicrobial Activity
Research indicates that sulfonamide derivatives often exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the sulfonamide structure can enhance efficacy against various bacterial strains. For instance, the introduction of halogen atoms (like chlorine) has been shown to improve antibacterial activity by altering membrane permeability and inhibiting enzyme functions critical for bacterial survival .
Anticancer Properties
The pyridazinone structure is particularly noteworthy for its anticancer potential. In vitro studies have shown that compounds with similar scaffolds exhibit cytotoxic effects against cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspase pathways .
Case Studies
-
In Vitro Cytotoxicity Assays :
- A series of experiments evaluated the cytotoxic effects of sulfonamide derivatives on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated that compounds with a pyridazinone core exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
- Synergistic Effects :
The biological activity of 2,3-dichloro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide can be hypothesized as follows:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis, which are crucial for cell proliferation.
- Receptor Interaction : The dichloro and pyridazinone groups may facilitate binding to specific receptors or transport proteins, enhancing cellular uptake and efficacy.
Table 1: Summary of Biological Activities
Future Directions
Further research is required to explore:
- Structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
- In vivo studies to assess pharmacokinetics and therapeutic potential.
- Mechanistic studies to elucidate specific pathways affected by this compound.
Aplicaciones Científicas De Investigación
Pharmacological Properties
The compound exhibits various pharmacological properties that make it a candidate for further research and development:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. The pyridazinone moiety is often associated with enhanced selectivity towards certain cancer types.
- Antimicrobial Effects : Research indicates that sulfonamide derivatives can exhibit antimicrobial properties. The presence of the pyridinyl group may enhance the compound's ability to penetrate bacterial cell walls.
- Thyroid Hormone Receptor Modulation : Some studies have shown that pyridazinone derivatives can selectively modulate thyroid hormone receptors, which are crucial in regulating metabolic processes. For instance, compounds exhibiting selectivity for thyroid hormone receptor beta (THR-β) have been linked to improved lipid profiles without adverse cardiac effects .
Case Studies
Several studies have investigated the applications of compounds structurally related to 2,3-dichloro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide:
Case Study 1: Anticancer Efficacy
A study explored a series of pyridazinone derivatives for their anticancer activity against various tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the nanomolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Thyroid Hormone Modulation
Research on a related compound demonstrated its ability to selectively activate THR-β over THR-α, leading to favorable metabolic outcomes in preclinical models. This selectivity is crucial for minimizing side effects associated with thyroid hormone therapies .
Data Tables
The following table summarizes the key findings related to the pharmacological applications and mechanisms of action for compounds similar to 2,3-dichloro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide:
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its pyridazine-pyridinyl hybrid core and dichlorobenzenesulfonamide moiety. Below is a comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Effects : The dichloro groups in the target compound likely increase metabolic stability compared to the benzyloxy group in 5a . However, this may reduce aqueous solubility relative to the fluoro-substituted Example 20 .
- Core Heterocycles : Pyridazine (target) vs. pyrazolopyrimidine (Example 20): Pyridazine’s electron-deficient nature may enhance interactions with ATP-binding pockets in kinases, whereas pyrazolopyrimidine derivatives are often optimized for selectivity .
- Sulfonamide vs.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2,3-dichloro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide, and how can intermediates be characterized?
- Methodology : The synthesis typically involves sequential coupling reactions. For example:
- Step 1 : Activation of the benzenesulfonamide core via chlorination (e.g., using POCl₃ or SOCl₂ under reflux) .
- Step 2 : Nucleophilic substitution of the propyl linker group with the pyridazine-pyridine moiety in polar aprotic solvents like DMF or acetonitrile at 60–80°C .
- Characterization : Intermediates should be monitored via TLC and purified via column chromatography. Final confirmation requires ¹H/¹³C NMR (to verify aromatic proton environments and linker connectivity) and HRMS (to confirm molecular weight) .
Q. How can researchers validate the structural integrity of this compound?
- Methodology :
- X-ray crystallography is ideal for resolving ambiguities in stereochemistry or regiochemistry, particularly for the pyridazine-pyridine system .
- FT-IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, pyridazine C=O at ~1680 cm⁻¹) .
- HPLC purity analysis (using a C18 column and acetonitrile/water gradient) ensures ≥95% purity .
Q. What preliminary assays are recommended to assess biological activity?
- Methodology :
- Enzyme inhibition assays : Test against kinases or sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates .
- Cellular cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .
- Solubility profiling : Measure in PBS, DMSO, and simulated gastric fluid to guide dosing in subsequent studies .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyridazine-pyridine coupling step?
- Methodology :
- DoE (Design of Experiments) : Vary parameters like solvent (DMF vs. THF), temperature (40–100°C), and catalyst (e.g., Pd(OAc)₂ for Suzuki couplings) .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield by 15–20% .
- In situ FT-IR monitoring : Identifies intermediate formation in real time to halt reactions at peak yield .
Q. How should contradictory data in biological activity be resolved (e.g., high in vitro potency but low cellular efficacy)?
- Methodology :
- Permeability assays : Use Caco-2 monolayers or PAMPA to assess cellular uptake limitations .
- Metabolite profiling : Incubate the compound with liver microsomes (human or rodent) to identify rapid degradation pathways .
- Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to the intended protein in cells .
Q. What strategies can improve the compound’s selectivity for a specific kinase target?
- Methodology :
- Structure-activity relationship (SAR) : Synthesize analogs with modifications to the pyridazine ring (e.g., substituents at C3 or C6) and test against kinase panels .
- Molecular docking : Use software like AutoDock Vina to predict binding poses and identify clashes with off-target kinases .
- Alanine scanning mutagenesis : Identify critical residues in the target kinase’s active site to guide rational design .
Q. How can stability issues in aqueous buffers be mitigated during long-term studies?
- Methodology :
- Lyophilization : Formulate the compound with cryoprotectants (e.g., trehalose) for storage at –80°C .
- pH optimization : Test stability in buffers ranging from pH 4–8 (sulfonamides degrade faster in acidic conditions) .
- Light-sensitive packaging : Use amber vials to prevent photodegradation of the dichloro aromatic system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
